2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Description
2-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a useful research compound. Its molecular formula is C16H16N2O3S3 and its molecular weight is 380.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-((1-((5-ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N2O4S2, with a molecular weight of 380.5 g/mol. This structure incorporates a benzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
Property | Value |
---|---|
Molecular Formula | C17H20N2O4S2 |
Molecular Weight | 380.5 g/mol |
CAS Number | 2034235-36-2 |
Biological Activity Overview
Recent studies have indicated that compounds containing thiazole and benzothiazole derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Research suggests that benzothiazole derivatives can inhibit bacterial growth, particularly against Gram-positive and Gram-negative pathogens. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and repair .
- Anticancer Properties : The incorporation of sulfonyl groups in azetidine derivatives has shown promise in inhibiting cancer cell proliferation. These compounds may induce apoptosis in various cancer cell lines, making them candidates for further investigation in oncology .
- Anti-inflammatory Effects : Some studies have reported that thiazole derivatives exhibit anti-inflammatory properties, potentially through the modulation of inflammatory cytokines .
The biological activity of This compound is thought to stem from its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound may act as an inhibitor of bacterial DNA gyrase and topoisomerase IV, disrupting the bacterial cell cycle and leading to cell death.
- Apoptosis Induction : In cancer cells, the compound might trigger apoptotic pathways by activating caspases or modulating the expression of pro-apoptotic proteins.
Case Studies
Several studies have explored the biological activity of related compounds:
-
Study on Antibacterial Properties :
Compound MIC (μg/mL) Target Pathogen Benzothiazole 1 0.008 S. pneumoniae Benzothiazole 2 0.03 Staphylococcus aureus -
Study on Anticancer Activity :
Compound IC50 (µM) Cancer Cell Line Compound A 15 MCF-7 Compound B 25 MDA-MB-231
Properties
IUPAC Name |
2-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S3/c1-2-12-7-8-15(22-12)24(19,20)18-9-11(10-18)21-16-17-13-5-3-4-6-14(13)23-16/h3-8,11H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHIKNJPKWAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.